Product packaging for Uracil, 5-butyl-6-methyl-(Cat. No.:CAS No. 29486-38-2)

Uracil, 5-butyl-6-methyl-

Cat. No.: B8730345
CAS No.: 29486-38-2
M. Wt: 182.22 g/mol
InChI Key: VGPMMOYTFOLFEJ-UHFFFAOYSA-N
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Description

Uracil, 5-Butyl-6-Methyl- (CAS 29486-38-2) is a substituted uracil derivative with the molecular formula C9H14N2O2 and a molecular weight of 182.222 . Alkyl-substituted uracils like this compound are valuable intermediates in organic synthesis and medicinal chemistry research. Related brominated analogs, such as 5-Bromo-3-sec-butyl-6-methyluracil (Bromacil), are well-studied and used as herbicide intermediates, indicating the potential of the uracil core for developing biologically active molecules . The structural motif of modified uracils is a subject of ongoing scientific investigation for various applications. Researchers utilize this compound and its derivatives in method development, such as analysis and separation using reverse-phase HPLC techniques . This product is intended for research purposes as a chemical standard or a synthetic building block. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2 B8730345 Uracil, 5-butyl-6-methyl- CAS No. 29486-38-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29486-38-2

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-butyl-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-3-4-5-7-6(2)10-9(13)11-8(7)12/h3-5H2,1-2H3,(H2,10,11,12,13)

InChI Key

VGPMMOYTFOLFEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=O)NC1=O)C

Origin of Product

United States

Spectroscopic Characterization and Advanced Structural Elucidation of Uracil, 5 Butyl 6 Methyl

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The electronic absorption properties of uracil (B121893) and its derivatives are characterized by transitions involving π and non-bonding (n) electrons within the pyrimidine (B1678525) ring. In organic molecules with functional groups like those in Uracil, 5-butyl-6-methyl-, the absorption of ultraviolet and visible radiation is primarily due to the excitation of valence electrons to higher energy orbitals. The uracil chromophore typically exhibits strong absorption bands in the UV region corresponding to π → π* transitions and weaker bands associated with n → π* transitions.

For the parent compound, 6-methyluracil (B20015), a maximum absorption (λmax) is observed in water at approximately 260 nm. The electronic spectrum of Uracil, 5-butyl-6-methyl- is expected to be similar, dominated by the π → π* transition of the conjugated α,β-unsaturated carbonyl system within the pyrimidine ring. The introduction of an alkyl group, such as the butyl group at the C5 position, generally results in a minor bathochromic (red) shift of the λmax. This is due to the electron-donating inductive effect of the alkyl group, which slightly raises the energy of the highest occupied molecular orbital (HOMO). The n → π* transitions, involving the lone pair electrons on the oxygen and nitrogen atoms, are also present but are typically of much lower intensity and may be obscured by the stronger π → π* bands or affected by solvent polarity.

Compoundλmax (nm)SolventTransition Type (Major)Reference
6-Methyluracil260Waterπ → π
Uracil, 5-butyl-6-methyl-~260-265 (Expected)Protic Solventsπ → πN/A

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For Uracil, 5-butyl-6-methyl-, with the chemical formula C9H14N2O2, the expected monoisotopic mass is 182.11 g/mol .

Upon electron ionization (EI), the molecule would generate a molecular ion peak (M+) at m/z 182. The subsequent fragmentation is dictated by the structure of the pyrimidine ring and its substituents. Key fragmentation pathways for alkyl-substituted uracils involve:

Alpha-Cleavage: Fission of the C-C bond adjacent to the pyrimidine ring is a common pathway for alkyl substituents. For a 5-butyl group, this would lead to the loss of a propyl radical (•C3H7), resulting in a prominent fragment ion.

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the butyl chain to a carbonyl oxygen can occur, followed by the elimination of a neutral alkene (butene, C4H8).

Ring Fragmentation: The uracil ring itself can undergo characteristic cleavages, often initiated by a retro-Diels-Alder (RDA) reaction, leading to the loss of species like HNCO (isocyanic acid).

Based on the fragmentation of related structures like 6-methyluracil, which shows a strong molecular ion peak at m/z 126 and fragments corresponding to the loss of CO and other ring components, a similar pattern of ring cleavage would be anticipated for Uracil, 5-butyl-6-methyl- after initial side-chain fragmentation.

Ion/FragmentProposed Formulam/z (Expected)Description
[M]+[C9H14N2O2]+182Molecular Ion
[M - C3H7]+[C6H7N2O2]+139Loss of propyl radical from butyl chain (α-cleavage)
[M - C4H8]+[C5H6N2O2]+126Loss of butene via McLafferty rearrangement
[M - C4H8 - HNCO]+[C4H5NO]+83Subsequent loss of isocyanic acid from m/z 126

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, yielding precise bond lengths, bond angles, and conformational details. While a specific crystal structure determination for Uracil, 5-butyl-6-methyl- is not available in the reviewed literature, the crystallographic data for its isomer, 3-butyl-6-methyluracil, offers valuable insight into the molecular geometry and packing of a closely related derivative.

The study of 3-butyl-6-methyluracil revealed a monoclinic crystal system with the space group P21/c. The uracil ring is essentially planar, as expected. The butyl group, attached to the N3 atom in this isomer, adopts a specific conformation that minimizes steric hindrance. It is anticipated that in Uracil, 5-butyl-6-methyl-, the butyl group at the C5 position would also adopt an extended conformation to reduce steric strain with the adjacent methyl group and the carbonyl oxygen at C4.

Parameter3-butyl-6-methyluracil
Chemical FormulaC9H14N2O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.3236(3)
b (Å)12.0673(4)
c (Å)8.0163(3)
α (°)90
β (°)106.878(2)
γ (°)90
Volume (ų)954.21(6)
Z4
Crystal data for the isomer 3-butyl-6-methyluracil. Data sourced from the supplementary materials of the Journal of Pharmacy & Pharmacognosy Research.

The crystal packing of uracil derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The N1-H and N3-H protons serve as hydrogen bond donors, while the carbonyl oxygens at C2 and C4 act as acceptors. A highly recurrent and robust supramolecular synthon in uracil structures is the formation of centrosymmetric dimers through N-H···O hydrogen bonds, often creating tape or ribbon motifs.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same lattice, is another important aspect of crystal engineering. For uracil derivatives, co-crystallization is often explored to modify physical properties or to study the interplay of non-covalent interactions. By introducing a co-former molecule with complementary hydrogen-bonding sites, it is possible to generate novel supramolecular synthons and crystal architectures.

Currently, there are no specific studies on the polymorphism or co-crystallization of Uracil, 5-butyl-6-methyl- reported in the surveyed scientific literature. However, based on the behavior of analogous compounds, it is reasonable to hypothesize that this compound could also form multiple polymorphs under different crystallization conditions and could be a candidate for the formation of co-crystals with suitable partner molecules.

Theoretical and Computational Chemistry Studies of Uracil, 5 Butyl 6 Methyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the molecular structure and energetic properties of Uracil (B121893), 5-butyl-6-methyl-. These methods allow for the determination of the molecule's stable geometry and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For uracil derivatives, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice. When paired with a suitable basis set, such as 6-311++G(d,p), DFT can provide accurate predictions of molecular geometry and electronic properties. nih.gov

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges. These properties are crucial for understanding the molecule's polarity and its interactions with other molecules.

Table 1: Representative Optimized Geometric Parameters for a Disubstituted Uracil Core (Calculated at the B3LYP/6-311++G(d,p) level) Note: These are illustrative values based on typical findings for substituted uracils and are not specific experimental or calculated data for Uracil, 5-butyl-6-methyl-.

ParameterValue
Bond Lengths (Å)
N1-C21.38
C2-O21.23
C2-N31.39
N3-C41.38
C4-O41.24
C4-C51.45
C5-C61.36
C6-N11.39
**Bond Angles (°) **
C6-N1-C2121.0
N1-C2-N3116.0
C2-N3-C4126.0
N3-C4-C5115.0
C4-C5-C6119.0
C5-C6-N1123.0

For even greater accuracy, particularly in the calculation of electronic energies and properties where electron correlation is critical, high-level ab initio methods are employed. These methods, such as Coupled-Cluster (CC) and Møller–Plesset (MP) perturbation theory, provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.govwikipedia.org

Møller–Plesset perturbation theory, commonly used at the second order (MP2), offers a good balance between computational cost and accuracy for many systems. fiveable.mesmu.edu Coupled-Cluster methods, especially with single, double, and perturbative triple excitations (CCSD(T)), are often considered the "gold standard" in quantum chemistry for their high accuracy, though they are computationally more demanding. nih.gov These methods are particularly valuable for obtaining benchmark energetic data and for studying systems where DFT may not be sufficiently accurate. For Uracil, 5-butyl-6-methyl-, these high-level calculations can provide a more refined understanding of its stability and electronic structure.

The choice of basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules like uracil derivatives, which contain heteroatoms with lone pairs of electrons, it is important to use basis sets that include polarization and diffuse functions. nih.gov Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used. nih.gov The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, while diffuse functions (++) are important for describing weakly bound electrons and anions.

Validation of the computational model is achieved by comparing calculated properties with available experimental data for similar molecules. For instance, calculated vibrational frequencies can be compared with experimental infrared and Raman spectra of other 5,6-disubstituted uracils. Agreement between theoretical and experimental data provides confidence in the chosen computational methodology.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

For Uracil, 5-butyl-6-methyl-, the MEP surface would reveal regions of negative electrostatic potential (typically colored in shades of red and yellow) and regions of positive electrostatic potential (typically colored in shades of blue). The negative regions, which are rich in electrons, are indicative of sites susceptible to electrophilic attack. In uracil derivatives, these are typically located around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the ring. nih.govresearchgate.net The positive regions, which are electron-poor, indicate sites for nucleophilic attack. These are often found around the hydrogen atoms attached to the nitrogen atoms. The butyl and methyl substituents will also influence the MEP surface by altering the electron distribution within the molecule.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Charge Transfer Characteristics (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, as less energy is required to promote an electron from the HOMO to the LUMO. researchgate.net For Uracil, 5-butyl-6-methyl-, the HOMO is likely to be localized over the pyrimidine (B1678525) ring, while the LUMO may also be distributed over the ring system. The presence of the electron-donating alkyl groups (butyl and methyl) would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted uracil. This, in turn, suggests a higher reactivity for Uracil, 5-butyl-6-methyl-.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Disubstituted Uracil (Illustrative Values) Note: These are illustrative values based on typical findings for substituted uracils and are not specific experimental or calculated data for Uracil, 5-butyl-6-methyl-.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap 5.3

Computational Vibrational Analysis and Spectroscopic Property Prediction

Computational vibrational analysis allows for the prediction of the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These calculations are typically performed at the same level of theory used for geometry optimization, such as DFT with the B3LYP functional.

The calculated vibrational frequencies for Uracil, 5-butyl-6-methyl- can be used to assign the various vibrational modes of the molecule. For example, the stretching frequencies of the C=O, N-H, and C-H bonds, as well as the various ring stretching and deformation modes, can be identified. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the calculations. nih.gov The predicted IR and Raman intensities help in the interpretation of experimental spectra. By comparing the computed spectra with experimental data for similar compounds, a detailed understanding of the vibrational properties of Uracil, 5-butyl-6-methyl- can be obtained.

Table 3: Representative Calculated Vibrational Frequencies for a Disubstituted Uracil (Illustrative Values) Note: These are illustrative values based on typical findings for substituted uracils and are not specific experimental or calculated data for Uracil, 5-butyl-6-methyl-.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3450
C-H Stretch (Alkyl)2950-3000
C=O Stretch1700-1750
Ring Stretching1500-1650
N-H Bend1400-1450
C-H Bend (Alkyl)1350-1450

Theoretical Infrared and Raman Spectra Generation

Theoretical vibrational spectroscopy is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. Methods based on Density Functional Theory (DFT), such as B3LYP, are commonly employed for their accuracy in reproducing experimental vibrational frequencies. nih.govnofima.com

The process involves optimizing the molecular geometry of Uracil, 5-butyl-6-methyl- to find its lowest energy conformation. Subsequently, vibrational frequency calculations are performed on this optimized structure. The results yield a set of harmonic vibrational modes, each with a corresponding frequency and intensity for both IR and Raman activity. For complex molecules, a scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. nofima.com

For Uracil, 5-butyl-6-methyl-, the theoretical spectra would be characterized by several key vibrational modes originating from the uracil core and its substituents. Carbonyl (C=O) stretching vibrations are particularly characteristic and are expected in the 1600-1750 cm⁻¹ region. researchgate.net The N-H stretching and bending modes from the pyrimidine ring are also prominent. The butyl and methyl groups introduce C-H stretching, bending, and rocking vibrations. Studies on similar 5-substituted uracil derivatives confirm that substitutions on the ring influence the exact position and intensity of these characteristic bands. nih.govresearchgate.net

Table 1: Predicted Characteristic Vibrational Modes for Uracil, 5-butyl-6-methyl-

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Spectrum
N-H Stretching 3100 - 3400 IR, Raman
C-H Stretching (Aliphatic) 2850 - 3000 IR, Raman
C=O Stretching 1600 - 1750 IR
C=C & C=N Stretching 1500 - 1650 IR, Raman
N-H In-plane Bending 1400 - 1550 IR

Theoretical NMR Chemical Shift Prediction (Gauge-Independent Atomic Orbital (GIAO) Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical prediction of NMR chemical shifts can aid in the assignment of experimental signals and confirm proposed structures. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts are derived. gaussian.comsemanticscholar.orgresearchgate.net This method effectively minimizes issues related to the choice of the gauge origin, a common problem in magnetic property calculations. vu.nl

The GIAO calculation is typically performed at a DFT level of theory (e.g., B3LYP) with a suitable basis set, using a geometry that has been previously optimized at a high level of theory. researchgate.net The calculation provides the absolute magnetic shielding for each nucleus (e.g., ¹H, ¹³C). To obtain the chemical shifts (δ), these shielding values (σ) are referenced against the calculated shielding of a standard compound, typically tetramethylsilane (TMS), using the formula: δ = σ(TMS) - σ(sample).

For Uracil, 5-butyl-6-methyl-, ¹H and ¹³C NMR chemical shifts can be predicted. The ¹H spectrum would show signals for the N-H protons on the uracil ring, as well as distinct signals for the protons of the butyl and methyl groups. The ¹³C spectrum would provide information on all carbon atoms, including the characteristic C=O carbons, the sp² carbons of the pyrimidine ring, and the sp³ carbons of the alkyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Uracil, 5-butyl-6-methyl-

Carbon Atom Type Predicted Chemical Shift (δ) Range (ppm)
C=O (C2, C4) 150 - 170
C=C (C5, C6) 110 - 140
Butyl Group (-CH₂) 20 - 40
Butyl Group (-CH₃) 10 - 20

Molecular Docking Investigations of Uracil, 5-butyl-6-methyl- with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). jbcpm.com It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. Uracil derivatives are known to possess a wide range of biological activities, and docking studies can help identify potential protein targets for Uracil, 5-butyl-6-methyl-. nih.govsciengpub.ir

Ligand-Receptor Interaction Prediction and Binding Mode Analysis

The docking process involves placing the 3D structure of Uracil, 5-butyl-6-methyl- into the active site of a target receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). jbcpm.com The results provide a ranked list of possible binding poses.

Analysis of the best-scoring pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. For a uracil derivative, these interactions typically include:

Hydrogen Bonds: The N-H groups and C=O groups of the uracil ring are excellent hydrogen bond donors and acceptors, respectively, and can form key interactions with polar residues in the active site.

Hydrophobic Interactions: The 5-butyl and 6-methyl groups provide hydrophobic character, allowing the ligand to interact favorably with nonpolar amino acid residues such as valine, leucine, and isoleucine.

π-π Stacking: The aromatic uracil ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Studies on similar uracil derivatives have shown their ability to bind to various enzymes, such as acetylcholinesterase or viral proteases, through a combination of these interactions. sciengpub.irbiruni.edu.tr

Active Site Characterization and Interfacial Residue Interactions

A crucial outcome of molecular docking is the detailed characterization of the receptor's active site and the identification of key interfacial residues that interact with the ligand. researchgate.net By examining the docked complex, researchers can pinpoint which amino acids form hydrogen bonds, which are involved in hydrophobic contacts, and which participate in other types of interactions.

This information is vital for understanding the mechanism of action. For instance, if Uracil, 5-butyl-6-methyl- is found to form a hydrogen bond with a catalytic residue in an enzyme's active site, it might act as an inhibitor. This knowledge can guide the design of new analogs with improved potency and selectivity by modifying the ligand's structure to enhance these key interactions.

Table 3: Example of a Hypothetical Molecular Docking Result for Uracil, 5-butyl-6-methyl-

Parameter Description
Target Protein Example: Human Acetylcholinesterase (AChE)
Binding Energy -8.5 kcal/mol
Interacting Residues (H-Bonds) Tyr130, Ser200
Interacting Residues (Hydrophobic) Trp84, Phe330, Trp279

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.comnih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the ligand and receptor, the stability of their complex, and the role of solvent molecules. nih.gov

Ligand Dynamics and Conformational Ensembles

When unbound in solution or bound within a flexible receptor site, a ligand like Uracil, 5-butyl-6-methyl- is not static. The butyl chain, in particular, has multiple rotatable bonds, allowing it to adopt a variety of conformations. MD simulations can explore these different conformations, generating a "conformational ensemble" that represents the range of shapes the molecule is likely to adopt under specific conditions (e.g., in water at body temperature). nih.gov

Analyzing the ligand's dynamics during a simulation can reveal its flexibility and preferred conformations when bound to a target. The stability of the binding pose predicted by docking can be assessed by running an MD simulation of the ligand-receptor complex. researchgate.net If the ligand remains stably in the binding pocket and maintains key interactions throughout the simulation, it lends confidence to the predicted binding mode. nih.gov Root-Mean-Square Deviation (RMSD) is a common metric used to track the stability of the ligand's position relative to its starting pose over the course of the simulation. researchgate.net

Table 4: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

Parameter Typical Value/Setting
Simulation Time 100 - 1000 nanoseconds (ns)
Force Field CHARMM, AMBER, OPLS
Solvent Model Explicit water (e.g., TIP3P)
Temperature 300 K (27 °C)
Pressure 1 bar

Protein-Ligand Complex Stability and Interaction Over Time

Molecular dynamics (MD) simulations are a powerful computational tool to investigate the stability of protein-ligand complexes and observe how their interactions evolve over time. While no specific MD simulation studies were found for Uracil, 5-butyl-6-methyl-, research on other uracil derivatives provides a model for how such interactions can be analyzed.

MD simulations can reveal crucial information about the dynamics and stability of a ligand bound to a protein's active site. For instance, in studies of other uracil derivatives as inhibitors of specific enzymes, MD simulations are used to monitor key parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) of the protein-ligand complex. These parameters help in understanding the conformational changes and stability of the complex throughout the simulation period.

The stability of the interaction over time would be assessed by monitoring the hydrogen bonds between the uracil core (specifically the N1-H, N3-H, C2=O, and C4=O groups) and the amino acid residues of the protein. Fluctuations in the number and length of these hydrogen bonds over the course of the simulation would indicate the dynamic nature of the binding. A stable complex would be characterized by persistent hydrogen bonding and minimal deviation of the ligand from its initial binding pose.

Table 1: Key Parameters in Molecular Dynamics Simulation for Protein-Ligand Stability

ParameterDescriptionImplication for Stability
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the complex from a reference structure over time.A low and stable RMSD value suggests the complex has reached equilibrium and is stable.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues or ligand atoms around their average position.High RMSF values for the ligand or binding site residues may indicate unstable interactions.
Radius of Gyration (Rg) Represents the compactness of the protein-ligand complex.A stable Rg value suggests the overall structure of the complex remains compact and does not undergo significant unfolding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time.A consistent number of hydrogen bonds indicates stable and specific interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. Although no specific QSAR or QSPR models for Uracil, 5-butyl-6-methyl- were found, the principles of these models can be applied to understand how its structural features might influence its activity and properties.

In a hypothetical QSAR study of a series of 5,6-disubstituted uracil derivatives, including Uracil, 5-butyl-6-methyl-, various molecular descriptors would be calculated to represent the structural and physicochemical properties of the molecules. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

For Uracil, 5-butyl-6-methyl-, key descriptors would include:

Hydrophobicity (logP): The butyl group at the C5 position would significantly increase the lipophilicity of the molecule, which could be a critical factor for cell membrane permeability and interaction with hydrophobic binding pockets.

Steric Parameters (e.g., Molar Refractivity, Sterimol parameters): The size and shape of the butyl and methyl groups would influence how the molecule fits into a binding site.

Electronic Descriptors (e.g., Dipole Moment, Partial Charges): The substituents would alter the electron distribution of the uracil ring, potentially affecting its hydrogen bonding capabilities and electrostatic interactions.

A QSAR model would be developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms to establish a mathematical relationship between these descriptors and a measured biological activity (e.g., inhibitory concentration, IC50). Such a model could predict the activity of new, unsynthesized derivatives and provide insights into the structural requirements for optimal activity.

Table 2: Representative Molecular Descriptors in a Hypothetical QSAR/QSPR Study of 5,6-Disubstituted Uracils

Descriptor ClassExample DescriptorRelevance for Uracil, 5-butyl-6-methyl-
Hydrophobic LogP (Octanol-Water Partition Coefficient)The 5-butyl group would lead to a higher logP value, indicating increased lipophilicity.
Steric Molar Refractivity (MR)Reflects the volume and polarizability of the molecule, influenced by the butyl and methyl groups.
Electronic Dipole MomentThe alkyl substituents would alter the overall dipole moment of the uracil scaffold.
Topological Wiener IndexDescribes the molecular branching and size.
Quantum Chemical HOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties onto this surface, one can gain a detailed understanding of the types and relative importance of different non-covalent interactions. While a crystal structure and corresponding Hirshfeld analysis for Uracil, 5-butyl-6-methyl- are not available, we can infer the likely interactions based on studies of other substituted uracils.

The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. The normalized contact distance (d_norm), which combines the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface, is mapped onto the surface. Red spots on the d_norm map indicate close contacts (short intermolecular interactions), which are often hydrogen bonds.

For Uracil, 5-butyl-6-methyl-, a Hirshfeld surface analysis would be expected to reveal the following key interactions:

N-H...O Hydrogen Bonds: The uracil core is capable of forming strong hydrogen bonds via its N-H donors and C=O acceptors. These are typically the dominant interactions in the crystal packing of uracil derivatives.

C-H...O Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen acceptors are also likely to be present.

H...H Contacts: Due to the presence of the butyl and methyl groups, a significant portion of the Hirshfeld surface would be associated with van der Waals H...H contacts, reflecting the hydrophobic nature of these substituents.

π...π Stacking: The planar uracil ring could engage in π-stacking interactions with neighboring rings, contributing to the stability of the crystal lattice.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. It plots d_i against d_e, with different types of interactions appearing as distinct patterns. For Uracil, 5-butyl-6-methyl-, the fingerprint plot would likely show prominent spikes corresponding to N-H...O hydrogen bonds and a large, diffuse region representing the numerous H...H contacts.

Table 3: Predicted Intermolecular Contacts for Uracil, 5-butyl-6-methyl- from a Hypothetical Hirshfeld Surface Analysis

Interaction TypeDonor/Acceptor AtomsExpected Contribution
Hydrogen Bonding N-H...OHigh, likely the most significant directional interaction.
van der Waals H...HHigh, due to the presence of the alkyl substituents.
Weak Hydrogen Bonding C-H...OModerate, contributing to the overall crystal packing.
π-Stacking Uracil Ring...Uracil RingPossible, depending on the crystal packing arrangement.

Chemical Reactivity and Mechanistic Pathways of Uracil, 5 Butyl 6 Methyl

Electrophilic and Nucleophilic Reaction Pathways on the Pyrimidine (B1678525) Core

The pyrimidine core of uracil (B121893) and its derivatives is characterized by a π-electron-deficient nature, which influences its reactivity towards both electrophiles and nucleophiles. The C5=C6 double bond is a primary site for chemical transformations. researchgate.net

Electrophilic Reactions: The C5=C6 double bond in the uracil ring is susceptible to electrophilic attack. The presence of the electron-donating 5-butyl and 6-methyl groups increases the electron density of this double bond, thereby enhancing its reactivity towards electrophiles compared to unsubstituted uracil. Common electrophilic reactions at this site include halogenation, nitration, and alkylation. wikipedia.org For instance, bromination of uracil derivatives often proceeds via an electrophilic addition-elimination mechanism. researchgate.net The initial attack of the electrophile is typically favored at the C5 position, a preference that is further stabilized by the alkyl substituents in 5-butyl-6-methyluracil.

Nucleophilic Reactions: While the uracil ring is generally electron-deficient and thus not highly reactive towards nucleophiles, certain positions can be activated for nucleophilic attack. The carbonyl carbons (C2 and C4) are electrophilic centers. More significantly, the C6 position can be susceptible to nucleophilic attack, especially if a good leaving group is present. In some substituted uracils, particularly those with electron-withdrawing groups, nucleophilic substitution at the C5 position can occur through a process known as "umpolung" of reactivity. rsc.org However, for 5-butyl-6-methyluracil, the electron-donating nature of the alkyl groups disfavors direct nucleophilic attack on the ring. Nucleophilic substitution reactions are more likely to occur at the N1 and N3 positions after deprotonation, as the resulting anions are strong nucleophiles. researchgate.netnih.gov The N1 position is generally more nucleophilic than the N3 position due to the electronic influence of the two adjacent carbonyl groups on N3. researchgate.netnih.gov

Radical Scavenging and Antioxidant Mechanisms of Substituted Uracil Derivatives

Uracil derivatives have been investigated for their potential as antioxidants, which can neutralize harmful free radicals. mdpi.comresearchgate.net The primary mechanisms for this activity are Single-Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). mdpi.comnih.gov The efficiency of a compound as a radical scavenger depends on its ability to donate an electron or a hydrogen atom to a radical, forming a more stable, less reactive species.

Peroxyl radicals (ROO•) are key mediators of oxidative damage in biological systems. The reactivity of antioxidants towards these radicals is a crucial measure of their protective capacity. Kinetic studies on uracil derivatives demonstrate that their structure significantly influences reaction rates. For example, 5-hydroxy-substituted uracils show dramatically accelerated reaction rates with peroxyl radicals in the presence of a weak base. nih.gov This is attributed to the formation of a deprotonated form that reacts much faster than the neutral molecule. nih.gov

Table 1: Rate Constants (k) for the Reaction of Uracil Derivatives with Peroxyl Radicals

Compound Conditions Rate Constant (k) (M⁻¹s⁻¹)
5-Hydroxyuracil (B1221707) Neutral (undissociated) 1.1 x 10⁴
5-Hydroxyuracil Basic (deprotonated) 2.0 x 10⁸
5-Hydroxy-6-methyluracil Neutral (undissociated) 1.6 x 10⁴
5-Hydroxy-6-methyluracil Basic (deprotonated) 2.0 x 10⁸

Data sourced from studies on 5-hydroxyuracil derivatives, which highlight the significant increase in reactivity upon deprotonation. nih.gov

The Hydrogen Atom Transfer (HAT) mechanism is a key pathway for radical scavenging. mdpi.com In uracil derivatives, hydrogen atoms can be abstracted from the N1 and N3 positions of the ring, or from substituents. Computational studies on the reaction of hydroxyl radicals (•OH) with uracil and uridine (B1682114) have shown that hydrogen abstraction is a competitive process alongside radical addition to the C5=C6 double bond. nih.govmdpi.com

For 5-butyl-6-methyluracil, the most likely sites for hydrogen abstraction are the N-H bonds. Abstraction of a hydrogen atom from these positions results in a resonance-stabilized radical. Theoretical studies on the adenine-uracil base pair indicate that radicals formed by N-H bond cleavage are generally lower in energy than those formed by C-H bond breaking. acs.org The alkyl groups at C5 and C6 could also be sites for hydrogen abstraction, although this is generally less favorable than abstraction from the ring nitrogens unless the resulting carbon-centered radical is highly stabilized. Transition state analysis from computational studies helps to determine the energy barriers for these abstraction reactions, with lower barriers indicating more favorable pathways. For unsubstituted uracil, abstraction of the H6 hydrogen by an OH radical has a smaller energy barrier than abstraction of H3. mdpi.com The presence of the butyl and methyl groups in 5-butyl-6-methyluracil would alter the potential energy surface for these reactions.

Tautomeric Equilibrium and Interconversion Studies

Uracil and its derivatives can exist in several tautomeric forms due to proton migration. The most common are the diketo (lactam) and enol (lactim) forms. For unsubstituted uracil, the diketo form is overwhelmingly the most stable tautomer under physiological conditions, with other forms being higher in energy by 10-20 kcal/mol. wikipedia.orgnih.govjocpr.com

Substitution can influence the tautomeric equilibrium. However, studies on 5- and 6-substituted nitro and amino derivatives of uracil have shown that substitution does not significantly change the tautomeric preference for the diketo form. nih.gov The 5-butyl and 6-methyl groups are weak electron-donating groups and are not expected to cause a major shift in the tautomeric equilibrium. The diketo form of 5-butyl-6-methyluracil will therefore be the predominant species. The stability is governed mainly by intramolecular electrostatic interactions and resonance stabilization within the cyclic-amide structure. wikipedia.orgnih.gov

Table 2: Relative Energies of Uracil Tautomers

Tautomer Structure Relative Energy (kcal/mol) Predominant Form
Diketo Lactam 0.0 Yes
2-hydroxy-4-keto Enol (Lactim) ~10-12 No
2-keto-4-hydroxy Enol (Lactim) ~10-12 No
Dihydroxy Dienol (Lactim) ~18 No

Relative energies are approximate values for unsubstituted uracil in the gas phase, indicating the strong preference for the diketo form. nih.govnih.gov

Photophysical and Photochemical Reactivity of Uracil Analogs

The interaction of uracil analogs with UV light can lead to various photophysical and photochemical processes. Unmodified uracil has a very low fluorescence quantum yield. nih.gov Chemical modifications, such as substitution at the C5 position, can be used to create fluorescent analogs. nih.gov

Upon absorption of UV radiation, uracil derivatives can undergo several deactivation pathways, including internal conversion back to the ground state, intersystem crossing to a triplet state, or photochemical reactions. nih.gov A common photochemical reaction for uracil is photohydration, which involves the addition of a water molecule across the C5=C6 double bond. nih.gov Another potential reaction is the formation of cyclobutane (B1203170) pyrimidine dimers.

The 5-butyl and 6-methyl substituents in Uracil, 5-butyl-6-methyl- are expected to influence its photophysical properties. Alkyl groups can cause a slight red-shift (to longer wavelengths) in the UV absorption maximum. They can also affect the rates of excited-state deactivation pathways. For instance, studies on 4-thiouracil (B160184) show it has a high quantum yield for triplet formation, which can then sensitize the formation of singlet oxygen, a reactive species with applications in photodynamic therapy. acs.orgnih.govacs.org The specific photochemical reactivity of 5-butyl-6-methyluracil would depend on the relative efficiencies of these competing deactivation channels.

pH-Dependent Reactivity Profiles and Protonation Equilibria

Uracil is a weak acid, with the N1-H and N3-H protons being ionizable. wikipedia.org The pKa values for these protons are sensitive to the molecular environment and substitution on the pyrimidine ring. The deprotonation of uracil generates an anionic species, which significantly alters its reactivity, particularly its nucleophilicity.

The basic pKa of uracil is approximately -3.4, while the first acidic pKa is around 9.4. wikipedia.org At physiological pH, uracil exists predominantly in its neutral, diketo form. As the pH increases above 9, deprotonation at N1 or N3 occurs. The reactivity of the resulting uracil anion is markedly different from the neutral species; for example, reactions with peroxyl radicals are dramatically accelerated. nih.gov

The electron-donating butyl and methyl groups in 5-butyl-6-methyluracil are expected to slightly increase the pKa values compared to unsubstituted uracil, making the N-H protons slightly less acidic. This is due to the destabilization of the resulting anion by the electron-releasing substituents. Understanding the protonation equilibria is crucial for predicting the compound's reactivity and behavior in different chemical and biological systems.

Table 3: Acidity and Basicity of Uracil

Parameter Value Description
Acidic pKa ~9.4 Corresponds to the deprotonation of an N-H proton.
Basic pKa ~ -3.4 Corresponds to the protonation of a carbonyl oxygen.

Values for unsubstituted uracil. wikipedia.org

Mechanistic Insights into Biological Interactions of Uracil, 5 Butyl 6 Methyl Analogues

Enzyme Inhibition Mechanisms (e.g., Dihydropyrimidine (B8664642) Dehydrogenase Inhibition through competitive binding)

Uracil (B121893) analogues are recognized for their capacity to interact with and inhibit various enzymes critical for cellular processes. A key target is dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the anticancer drug 5-fluorouracil (B62378). The inhibition of DPD can enhance the efficacy of fluoropyrimidine-based chemotherapy. While direct studies on the competitive binding of Uracil, 5-butyl-6-methyl- to DPD are not extensively documented, the mechanism can be inferred from the behavior of other uracil derivatives.

Uracil itself can inhibit DPD activity in a concentration-dependent manner. nih.gov This inhibition is crucial for the potentiation of 5-fluorouracil's cytotoxic effects, as it prevents the breakdown of the active drug. nih.gov For instance, in human cancer cell lines with high basal DPD activity, the presence of uracil significantly enhanced the cytotoxicity of 5-fluorouracil. nih.gov The mechanism for other 5-substituted uracil analogues often involves the inhibitor competing with the endogenous substrate (uracil or thymine) for the active site of the enzyme. Given the structural similarity of Uracil, 5-butyl-6-methyl- to the natural substrates of DPD, it is plausible that it also acts as a competitive inhibitor. The butyl group at the 5-position and the methyl group at the 6-position would influence the binding affinity and specificity for the enzyme's active site.

Interaction with Nucleic Acid Synthesis Pathways (e.g., interference with DNA/RNA replication or metabolism)

Derivatives of uracil can exert significant effects on nucleic acid synthesis, a characteristic that forms the basis of their application as therapeutic agents. These compounds can interfere with the synthesis of DNA and RNA by acting as antimetabolites. The chemotherapeutic efficacy of many uracil derivatives is linked to their ability to inhibit key enzymes involved in DNA biosynthesis. mdpi.com

Uracil analogues can be anabolized into their corresponding nucleotide forms, which can then inhibit enzymes essential for the de novo synthesis of pyrimidines or be fraudulently incorporated into DNA or RNA. The presence of uracil in DNA, which can arise from the misincorporation of dUTP, can trigger DNA repair mechanisms. nih.gov A persistent cycle of misincorporation and excision repair can lead to DNA strand breaks and genomic instability. nih.gov

While specific studies detailing the interaction of Uracil, 5-butyl-6-methyl- with nucleic acid synthesis pathways are limited, its structural features suggest a potential for such interference. The butyl and methyl substitutions on the pyrimidine (B1678525) ring could modulate its recognition and processing by enzymes in the nucleotide synthesis and salvage pathways, potentially leading to the disruption of DNA and RNA replication and metabolism.

Receptor Binding Mechanisms as Elucidated by Computational Studies

The elucidation of binding mechanisms between small molecules and their biological targets is greatly enhanced by computational studies. Molecular docking and molecular dynamics simulations can provide insights into the specific interactions, binding affinities, and conformational changes that occur upon complex formation.

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of uracil derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different substituents on the uracil ring influence their therapeutic properties.

For 6-substituted uracil derivatives, the nature of the substituent has a significant impact on their biological effects. A study on the in vitro proliferative activity of various 6-substituted uracils revealed that the chemical structure directly influences the maximum tolerated dose and the effect on cell proliferation. jppres.com In that study, 1-butyl-6-methyluracil (B86784), a positional isomer of the compound of interest, demonstrated one of the highest levels of cell proliferation and tolerability in immortalized lung epithelial cells. jppres.com This suggests that the presence of a butyl group and a methyl group on the uracil ring can be favorable for certain biological activities.

Molecular Basis of Observed Cellular Responses in Model Systems (e.g., antimicrobial, antiviral, or anticancer effects at a mechanistic level)

Uracil and its non-nucleoside derivatives are known to possess a wide range of chemotherapeutic properties, including anticancer, antiviral, and antimicrobial activities. mdpi.com The molecular basis for these effects often lies in their ability to inhibit vital enzymes responsible for DNA biosynthesis, such as dihydrofolate reductase, thymidylate synthetase, and thymidine (B127349) phosphorylase. mdpi.com

For instance, certain 5-alkyl-6-substituted uracils have been synthesized and tested for their in vitro antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. mdpi.com The mechanism is thought to involve the inhibition of essential microbial enzymes.

While direct evidence for the specific cellular responses to Uracil, 5-butyl-6-methyl- is not extensively reported, its structural similarity to other biologically active uracil analogues suggests it may exhibit similar properties. The butyl and methyl substitutions could enhance its lipophilicity, potentially facilitating its transport across cellular membranes and interaction with intracellular targets.

Supramolecular Interactions with Biological Macromolecules (e.g., serum albumin binding mechanisms)

The interaction of small molecules with plasma proteins, such as serum albumin, is a critical determinant of their pharmacokinetic profile, including their distribution and bioavailability. Spectroscopic and molecular docking studies have been employed to investigate the supramolecular interactions between uracil derivatives and bovine serum albumin (BSA), which is often used as a model for human serum albumin.

Studies on uracil and 5-hydroxy-6-methyluracil have shown that their interaction with BSA is characterized by a static quenching of the protein's intrinsic fluorescence, which is indicative of complex formation. nih.gov The binding is predominantly hydrophobic in nature. nih.gov Molecular docking calculations have further supported these findings, providing a model of how these small molecules fit into the binding pockets of the albumin protein. nih.gov

Given the presence of a hydrophobic butyl group, it is highly probable that Uracil, 5-butyl-6-methyl- also engages in significant hydrophobic interactions with serum albumin. This binding would be a key factor in its transport and distribution in the bloodstream. The specific parameters of this interaction, such as binding constants and the number of binding sites, would require dedicated experimental investigation.

Interactive Data Table: Proliferative Activity of Selected 6-Substituted Uracil Derivatives

CompoundMaximum Tolerated Dose (MTD) (mM)
6-methyluracil (B20015)0.24
1-butyl-6-methyluracil> 0.96
3-methyl-6-cyclopropyluracil> 0.96

Data adapted from a study on immortalized lung epithelial cells. jppres.com

Advanced Analytical Methodologies for Uracil, 5 Butyl 6 Methyl Research

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is fundamental to the analysis of "Uracil, 5-butyl-6-methyl-", enabling its separation from impurities, starting materials, and degradation products. The choice between liquid and gas chromatography depends on the analyte's properties and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of uracil (B121893) and its derivatives due to its versatility and applicability to non-volatile and thermally sensitive compounds. A reversed-phase (RP-HPLC) approach is typically the most effective method.

For "Uracil, 5-butyl-6-methyl-", a C18 column would be a suitable stationary phase, providing effective separation based on hydrophobicity. wisdomlib.orgscielo.br The mobile phase would likely consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like methanol (B129727) or acetonitrile. wisdomlib.orgnih.gov The specific gradient or isocratic elution conditions would be optimized to achieve a good peak shape and resolution from any impurities. Detection is commonly performed using an ultraviolet (UV) detector, with a wavelength set around 260-280 nm, which is characteristic for the pyrimidine (B1678525) ring structure. wisdomlib.orgscielo.br

Below is a representative table of HPLC conditions that could serve as a starting point for method development for "Uracil, 5-butyl-6-methyl-".

ParameterExample ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separating moderately polar to nonpolar compounds like alkylated uracils. wisdomlib.orgnih.gov
Mobile Phase A: 50 mM Phosphate Buffer (pH 5.0) B: AcetonitrileProvides good buffering capacity and organic strength for efficient elution. nih.gov
Elution Mode Isocratic (e.g., 70:30 v/v Buffer:Acetonitrile) or GradientAn isocratic system is simpler, while a gradient can resolve more complex mixtures. wisdomlib.orgnih.gov
Flow Rate 1.0 mL/minA typical flow rate for standard analytical columns. wisdomlib.org
Column Temperature 30°CControlled temperature ensures reproducible retention times. nih.gov
Detection UV at 265 nmWavelength for maximum absorbance of the uracil chromophore. scielo.br
Injection Volume 20 µLA standard volume for quantitative analysis. wisdomlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While "Uracil, 5-butyl-6-methyl-" itself has low volatility, GC-MS is invaluable for characterizing potential volatile degradation products or for analysis following chemical derivatization. nih.gov

To make uracil analogues amenable to GC analysis, a derivatization step is typically required to increase their volatility and thermal stability. Silylation is a common approach for pyrimidine bases. nih.gov This method allows for sensitive detection and provides structural information from the mass spectrometer, making it ideal for identifying unknown volatile impurities or products from forced degradation studies. nih.govnih.gov

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. humanjournals.comchemijournal.com For "Uracil, 5-butyl-6-methyl-", Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful.

LC-MS, and its more sensitive tandem version LC-MS/MS, combines the superior separation capabilities of HPLC with the mass-resolving power of mass spectrometry. humanjournals.com This technique is highly sensitive and selective, making it the method of choice for quantifying low levels of the compound in complex matrices. sciex.com An LC-MS/MS method for "Uracil, 5-butyl-6-methyl-" would likely use an electrospray ionization (ESI) source and be operated in multiple reaction monitoring (MRM) mode for precise quantification. uu.nlnih.gov This approach allows for the unambiguous identification and quantification of the parent compound and its metabolites or degradation products. nih.govwindows.net

Method Development and Validation for Analytical Quantification

A crucial aspect of research is the development and validation of analytical methods to ensure they are reliable, reproducible, and accurate for their intended purpose. Any quantitative method for "Uracil, 5-butyl-6-methyl-" must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). scielo.breuropa.eu

The validation process assesses several key performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. wisdomlib.org

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. wisdomlib.org

Accuracy: The closeness of the test results to the true value. scielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). scielo.br

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. scielo.br

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. scielo.br

The following table presents hypothetical but representative validation data for an HPLC method for "Uracil, 5-butyl-6-methyl-".

Validation ParameterSpecificationHypothetical Result
Linearity (r²) ≥ 0.9990.9997
Range 1 - 100 µg/mLMethod is linear, accurate, and precise within this range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.0%0.85%
- Intermediate (Inter-day)≤ 2.0%1.35%
LOD Report value0.05 µg/mL
LOQ Report value0.15 µg/mL
Robustness No significant impact on resultsPassed (tested for small changes in pH, flow rate, mobile phase composition)

Stability Studies and Degradation Pathway Analysis in Research Contexts

Stability testing is essential to understand how the quality of "Uracil, 5-butyl-6-methyl-" varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key part of this process, helping to identify likely degradation products and establish the compound's intrinsic stability. nih.gov

These studies involve subjecting the compound to stress conditions more severe than accelerated storage conditions, including:

Acidic Hydrolysis (e.g., 0.1 M HCl)

Alkaline Hydrolysis (e.g., 0.1 M NaOH)

Oxidative Degradation (e.g., 3% H₂O₂)

Thermal Degradation (e.g., dry heat)

Photolytic Degradation (e.g., exposure to UV or fluorescent light)

Based on studies of similar compounds like 5-fluorouracil (B62378), "Uracil, 5-butyl-6-methyl-" may be susceptible to degradation under alkaline conditions. nih.govnih.gov The degradation pathway could potentially involve hydration of the C5-C6 double bond of the pyrimidine ring, followed by ring opening. nih.gov A stability-indicating analytical method, typically HPLC or LC-MS, is used to separate the intact drug from its degradation products and quantify any changes. nih.gov

A summary of potential forced degradation results is shown in the table below.

Stress ConditionDuration/ConcentrationPotential Degradation
Acidic 0.1 M HCl, 80°C, 8 hrsMinimal degradation observed
Alkaline 0.1 M NaOH, 80°C, 4 hrsSignificant degradation with formation of major degradants
Oxidative 3% H₂O₂, RT, 24 hrsModerate degradation
Thermal 105°C, 48 hrsMinimal degradation
Photolytic UV Light, 7 daysMinor degradation

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of 5-butyl-6-methyluracil?

To confirm structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy for detailed analysis of substituent positions (e.g., butyl and methyl groups) and infrared (IR) spectroscopy to identify functional groups. High-performance liquid chromatography (HPLC) with UV detection, as described in radiation-induced uracil studies , can validate purity. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. How can researchers optimize the synthesis of 5-butyl-6-methyluracil from precursor compounds?

Modify reaction conditions (e.g., solvent polarity, temperature, and catalyst) based on methodologies for analogous uracil derivatives. For example, 6-methyluracil-5-sulfochloride has been reacted with alcohols to form new derivatives . Monitor reaction progress via thin-layer chromatography (TLC) and isolate products using recrystallization or column chromatography.

Q. What safety protocols should be followed when handling 5-butyl-6-methyluracil in laboratory settings?

While direct data on this compound is limited, adopt precautions for structurally similar uracil derivatives (e.g., 5-formyluracil), including wearing nitrile gloves, using fume hoods, and adhering to GHS07 classification guidelines for skin/eye irritation .

Advanced Research Questions

Q. How can computational modeling predict the solvent-dependent reactivity of 5-butyl-6-methyluracil?

Use density functional theory (DFT) to calculate electronic properties and molecular dynamics (MD) simulations to study solvation effects. Compare results with experimental data, as demonstrated in computational studies of uracil derivatives in polar vs. nonpolar solvents . Validate predictions using kinetic experiments under controlled conditions.

Q. What experimental designs are effective for studying electron transfer mechanisms involving 5-butyl-6-methyluracil in aqueous systems?

Adapt radiation-induced methods from bromouracil studies . Irradiate aqueous solutions containing the compound and analyze uracil formation via HPLC. Use competition kinetic models to quantify electron transfer rates between the compound and radical species (e.g., thymine or adenine anions).

Q. How can researchers resolve contradictions in reported biological activity of 5-butyl-6-methyluracil derivatives?

Conduct a systematic review of literature (e.g., Scopus database ) to identify variables like assay conditions or cell lines. Perform dose-response experiments under standardized protocols and apply statistical meta-analysis to reconcile discrepancies .

Q. What strategies are recommended for quantifying 5-butyl-6-methyluracil in complex biological matrices?

Develop a liquid chromatography-mass spectrometry (LC-MS) protocol with isotope-labeled internal standards. Optimize extraction methods (e.g., solid-phase extraction) to minimize matrix interference, referencing techniques used for uracil quantification in DNA/RNA studies .

Q. How can the stability of 5-butyl-6-methyluracil be evaluated under varying pH and temperature conditions?

Perform accelerated stability testing by incubating the compound in buffers across a pH range (e.g., 3–9) and temperatures (25–60°C). Monitor degradation products via HPLC and identify degradation pathways using mass spectrometry .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-dependent effects of 5-butyl-6-methyluracil in cellular assays?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Account for variability via replicates and apply ANOVA with post-hoc tests. Reference experimental designs from peer-reviewed studies on uracil derivatives .

Q. How should researchers design a systematic review to assess the pharmacological potential of 5-butyl-6-methyluracil?

Follow PRISMA guidelines: Define search terms (e.g., "5-butyl-6-methyluracil" AND "biological activity"), filter results by document type (articles/reviews), and limit to chemistry/biochemistry domains. Use tools like Scopus and prioritize studies with robust methodologies (e.g., controlled variables, peer-reviewed validation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.